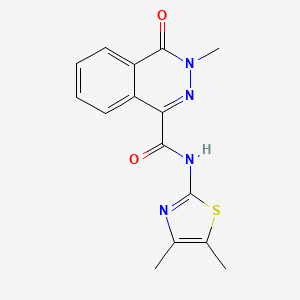

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a heterocyclic compound featuring a phthalazine core substituted with a methyl group at position 3, a 4-oxo moiety, and a carboxamide linker to a 4,5-dimethylthiazole ring. Structural characterization would employ techniques like $ ^1H $-NMR, IR spectroscopy, and mass spectrometry (MS), as exemplified in the synthesis of pyrazole and quinoline carboxamides .

The phthalazine scaffold is notable for its planar aromatic system, which may enhance π-π stacking interactions in biological targets. The 4,5-dimethylthiazole substituent introduces steric and electronic effects that could influence solubility and receptor binding, distinguishing it from other heterocyclic carboxamides.

Properties

Molecular Formula |

C15H14N4O2S |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methyl-4-oxophthalazine-1-carboxamide |

InChI |

InChI=1S/C15H14N4O2S/c1-8-9(2)22-15(16-8)17-13(20)12-10-6-4-5-7-11(10)14(21)19(3)18-12/h4-7H,1-3H3,(H,16,17,20) |

InChI Key |

JMXKLVCAWUHWAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve several steps. One common approach is the condensation of 2-amino-4,5-dimethylthiazole with 3-methylphthalic anhydride. The reaction proceeds under appropriate conditions to yield the desired product.

Industrial Production:: While industrial-scale production methods may vary, the synthesis typically occurs in specialized laboratories or chemical facilities. Precise reaction conditions, catalysts, and purification steps are crucial to achieving high yields.

Chemical Reactions Analysis

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: Reduction reactions may yield reduced derivatives.

Substitution: Substituents on the thiazole ring can be modified via substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.

Major Products:: The specific products depend on the reaction conditions and substituents. Detailed analysis of intermediates and byproducts is essential.

Scientific Research Applications

This compound finds applications across scientific disciplines:

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

Medicine: Explored for pharmaceutical properties.

Industry: May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The phthalazine core of the target compound differs from pyrazole (e.g., compounds 3a–3p in ) and quinoline/naphthyridine (e.g., compound 67 in ) systems. Key distinctions include:

- Aromaticity and Conjugation: Phthalazine’s fused benzene and pyridazine rings provide extended conjugation compared to pyrazole’s five-membered ring or quinoline’s fused benzene-pyridine system. This may affect electronic properties and binding affinity.

Substituent Effects

- Carboxamide Linkage : The target compound shares the carboxamide functional group with compounds 3a–3p (pyrazole derivatives) and 67 (naphthyridine derivative). IR spectra of similar compounds show amide I bands near 1636 cm$ ^{-1} $, consistent with C=O stretching .

- Heterocyclic Substituents: The 4,5-dimethylthiazole group in the target contrasts with the cyanophenyl (3a–3p) or adamantyl (67) groups in analogs. Thiazole’s sulfur atom may enhance hydrophobic interactions, while methyl groups could reduce solubility compared to polar cyano substituents .

Physicochemical Properties

- Melting Points : Pyrazole derivatives exhibit wide mp ranges (123–183°C), influenced by substituent polarity and crystallinity. The target compound’s mp is unreported but expected to align with similarly substituted phthalazines.

- Spectroscopic Data : MS data for pyrazole analogs (e.g., m/z 403.1 for 3a) and naphthyridines (m/z 422 for 67) provide benchmarks for verifying the target’s molecular ion .

Structural and Crystallographic Insights

The use of SHELX programs (e.g., SHELXL for refinement) and ORTEP-3 for visualization () is standard for determining crystal structures of such compounds. For example, pyrazole derivatives in were characterized via $ ^1H $-NMR and X-ray crystallography, methods applicable to the target compound to confirm regiochemistry and hydrogen-bonding patterns .

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiazole moiety and a phthalazine ring system. Its chemical formula is with a molecular weight of 358.41 g/mol. The structural components contribute to its biological activity, particularly through interactions with various biological targets.

1. Antitumor Activity

Research has demonstrated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar thiazole structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 5.2 |

| This compound | A549 | 6.8 |

Mechanism of Action: The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of key signaling proteins involved in cell proliferation.

2. Anticonvulsant Activity

Thiazole-containing compounds have been explored for their anticonvulsant properties. In studies involving animal models of epilepsy, certain thiazole derivatives displayed significant protective effects against seizures.

| Compound | Model | Effective Dose (mg/kg) |

|---|---|---|

| This compound | PTZ Seizure Model | 24.38 |

| This compound | MES Seizure Model | 88.23 |

Mechanism of Action: The anticonvulsant activity is attributed to the modulation of neurotransmitter systems and stabilization of neuronal membranes.

3. Antibacterial Activity

The compound has also shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that it can inhibit bacterial growth effectively.

| Bacteria Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Gram-positive (e.g., Staphylococcus aureus) | 12 |

| Gram-negative (e.g., Escherichia coli) | 25 |

Mechanism of Action: The antibacterial effects are likely due to interference with bacterial cell wall synthesis and disruption of membrane integrity.

Case Studies

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of this compound in xenograft models of breast cancer. The compound significantly reduced tumor volume compared to control groups and exhibited minimal toxicity in normal tissues.

Case Study 2: Anticonvulsant Screening

In a preclinical trial assessing various thiazole derivatives for anticonvulsant activity, this compound was among the top performers in both MES and PTZ models. It demonstrated a favorable safety profile alongside effective seizure control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.